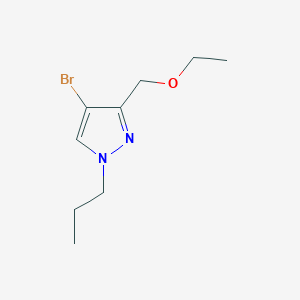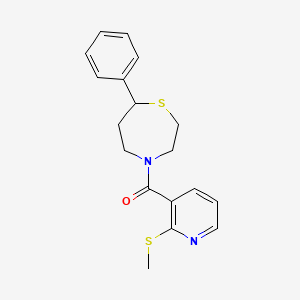![molecular formula C18H19ClN2O2 B2943334 N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide CAS No. 1269151-97-4](/img/structure/B2943334.png)
N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide is a chemical compound with the molecular formula C18H19ClN2O2 and a molecular weight of 330.81 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide involves several steps. The primary synthetic route includes the reaction of 3-(1-(2-chloro-N-methylacetamido)ethyl)aniline with benzoyl chloride under specific reaction conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the benzamide bond .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for these reactions include sodium azide or potassium cyanide, leading to the formation of azides or nitriles.
科学的研究の応用
N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to bind to specific proteins makes it a valuable tool in biochemical research.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
作用機序
The mechanism of action of N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
類似化合物との比較
N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide can be compared with other similar compounds, such as:
N-{3-[1-(2-bromo-N-methylacetamido)ethyl]phenyl}benzamide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
N-{3-[1-(2-fluoro-N-methylacetamido)ethyl]phenyl}benzamide: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
N-{3-[1-(2-iodo-N-methylacetamido)ethyl]phenyl}benzamide:
This compound stands out due to its specific chemical structure and the unique properties conferred by the chloro group, making it a valuable compound in various scientific research fields .
特性
IUPAC Name |
N-[3-[1-[(2-chloroacetyl)-methylamino]ethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13(21(2)17(22)12-19)15-9-6-10-16(11-15)20-18(23)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILFCVOZDJMQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943251.png)
![N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide](/img/structure/B2943252.png)

![3-Methyl-4-(3-methylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2943256.png)
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide](/img/structure/B2943257.png)

![2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B2943259.png)
![4-Amino-7-methylthieno[2,3-C]pyridin-5-OL](/img/structure/B2943261.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide](/img/structure/B2943265.png)
![(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid](/img/structure/B2943266.png)
![N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2943268.png)
![1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid](/img/structure/B2943269.png)

